- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,

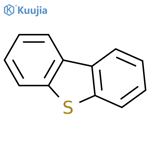

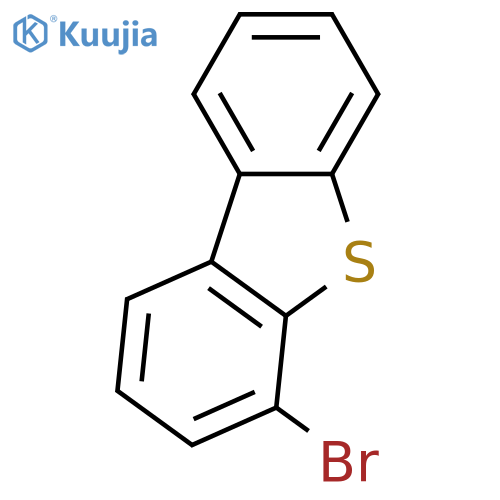

Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene 化学的及び物理的性質

名前と識別子

-

- 4-Bromodibenzo[b,d]thiophene

- 4-Bromodibenzothiophene

- 4-bromo-Dibenzothiophene

- Dibenzothiophene,4-bromo-

- Dibenzothiophene, 4-bromo-

- AK110516

- dibenzo[b,d]thiophene, 4-bromo-

- GJXAVNQWIVUQOD-UHFFFAOYSA-N

- VT20280

- FCH1334446

- SY030030

- BC005174

- AX8095234

- Y5819

- ST24043487

- B4449

- 4-Bromodibenzo[b,d]thiophene;Di

- 4-Bromodibenzothiophene (ACI)

- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-

- SCHEMBL232632

- W-200538

- 97511-05-2

- GEO-02665

- AKOS016008829

- DTXSID50332505

- DS-4628

- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-

- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7

- CS-W022120

- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- 4-Bromodibenzo[b pound notd]thiophene

- DB-028760

- MFCD02683746

-

- MDL: MFCD02683746

- インチ: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

- InChIKey: GJXAVNQWIVUQOD-UHFFFAOYSA-N

- ほほえんだ: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

計算された属性

- せいみつぶんしりょう: 261.94500

- どういたいしつりょう: 261.94518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- 密度みつど: 1.611

- ゆうかいてん: 85.0 to 89.0 deg-C

- ふってん: 386.6℃ at 760 mmHg

- フラッシュポイント: 187.6 °C

- PSA: 28.24000

- LogP: 4.81700

4-Bromodibenzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158416-5g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 5g |

$22 | 2022-08-30 | |

| Ambeed | A177042-25g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 25g |

$26.0 | 2025-02-27 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-1G |

4-Bromodibenzothiophene |

97511-05-2 | >98.0%(GC) | 1g |

¥80.00 | 2024-04-15 | |

| abcr | AB444187-5 g |

4-Bromodibenzo[b,d]thiophene, 95%; . |

97511-05-2 | 95% | 5g |

€87.80 | 2023-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-5G |

4-Bromodibenzothiophene |

97511-05-2 | >98.0%(GC) | 5g |

¥230.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-1g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 1g |

¥29.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-250mg |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 250mg |

¥24.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4449-1g |

4-Bromodibenzothiophene |

97511-05-2 | 98.0%(GC) | 1g |

¥120.0 | 2022-06-10 | |

| Chemenu | CM158416-25g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 25g |

$64 | 2021-06-16 | |

| Chemenu | CM158416-100g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 100g |

$222 | 2021-06-16 |

4-Bromodibenzothiophene 合成方法

ごうせいかいろ 1

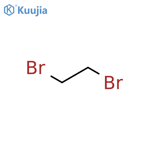

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

ごうせいかいろ 2

- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,

ごうせいかいろ 3

- Preparation of aromatic amines for organic electric device, Korea, , ,

ごうせいかいろ 4

- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),

ごうせいかいろ 5

1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C

- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234

ごうせいかいろ 6

1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt

1.3 Reagents: Water ; rt

- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,

ごうせいかいろ 7

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C

1.3 Reagents: Water ; rt

- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096

ごうせいかいろ 8

- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,

ごうせいかいろ 9

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452

ごうせいかいろ 10

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran

1.3 Solvents: Dichloromethane

- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614

ごうせいかいろ 11

- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

ごうせいかいろ 12

1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt

- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461

ごうせいかいろ 13

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

ごうせいかいろ 14

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C

- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,

ごうせいかいろ 15

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,

ごうせいかいろ 16

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt

- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,

ごうせいかいろ 17

- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

ごうせいかいろ 18

1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C

- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,

ごうせいかいろ 19

1.2 Reagents: Dibromoethane ; -78 °C → rt

- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

- 1,2-Dibromoethane

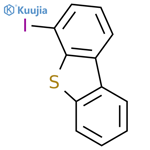

- 4-Iododibenzothiophene

- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-

- Silane, 4-dibenzothienyltrimethyl-

- Dibenzothiophene

4-Bromodibenzothiophene Preparation Products

4-Bromodibenzothiophene 関連文献

-

Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811

-

Xi Chen,Siqi Liu,Yuling Sun,Daokun Zhong,Zhao Feng,Xiaolong Yang,Bochao Su,Yuanhui Sun,Guijiang Zhou,Bo Jiao,Zhaoxin Wu Mater. Chem. Front. 2023 7 1841

-

Bo-Sun Yun,So-Yoen Kim,Jin-Hyoung Kim,Ho-Jin Son,Sang Ook Kang J. Mater. Chem. C 2021 9 4062

-

4. Deep blue organic light-emitting devices enabled by bipolar phenanthro[9,10-d]imidazole derivativesShuo Chen,Yukun Wu,Yi Zhao,Daining Fang RSC Adv. 2015 5 72009

-

Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573

-

Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 9599

-

Shibo Xu,Kazutoshi Nishimura,Kosuke Saito,Koji Hirano,Masahiro Miura Chem. Sci. 2022 13 10950

-

Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 826

4-Bromodibenzothiopheneに関する追加情報

4-Bromodibenzothiophene (CAS No. 97511-05-2): A Comprehensive Overview

4-Bromodibenzothiophene (CAS No. 97511-05-2) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound belongs to the dibenzothiophene family, which is characterized by its unique bicyclic structure consisting of two benzene rings fused to a thiophene ring. The presence of a bromine atom at the 4-position further enhances its chemical reactivity and functional versatility.

The synthesis of 4-Bromodibenzothiophene involves advanced organic chemistry techniques, often leveraging Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. This compound is particularly valued for its ability to act as a precursor in the construction of complex aromatic systems, which are essential in the development of novel materials and drugs.

One of the most promising applications of 4-Bromodibenzothiophene lies in its use as a building block for advanced materials. Researchers have explored its potential in creating high-performance polymers and organic semiconductors. For instance, studies published in leading journals such as Nature Materials and Advanced Functional Materials have demonstrated that derivatives of this compound can exhibit exceptional electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices.

In the pharmaceutical industry, 4-Bromodibenzothiophene has shown potential as a scaffold for drug discovery. Its rigid aromatic framework allows for precise functionalization, enabling the creation of molecules with specific bioactivity profiles. Recent research has focused on its role in anti-cancer drug design, where it has been used to develop compounds that target specific oncogenic pathways with high precision.

The chemical stability and reactivity of dibenzothiophene derivatives, including 4-Bromodibenzothiophene, make them ideal candidates for use in energy storage systems. For example, studies have shown that these compounds can serve as cathode materials in lithium-ion batteries, offering improved energy density and cycling stability compared to traditional materials.

In conclusion, 4-Bromodibenzothiophene (CAS No. 97511-05-2) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in future innovations across materials science, pharmaceuticals, and energy technology.

97511-05-2 (4-Bromodibenzothiophene) 関連製品

- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)

- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)

- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)

- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)

- 199786-58-8((5-Bromo-2-iodophenyl)methanol)

- 350601-79-5(4-amino-3-bromo-6-chloropyridine-2-carboxylic acid)

- 108468-00-4(1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene)

- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 2248353-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)